molecular formula C19H24N4O2 B2447732 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone CAS No. 2309312-82-9

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone

Cat. No.: B2447732
CAS No.: 2309312-82-9
M. Wt: 340.427
InChI Key: KNLBENFAKOLCOI-UHFFFAOYSA-N
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Description

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
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Properties

IUPAC Name

(4-propan-2-yloxyphenyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13(2)25-18-7-3-14(4-8-18)19(24)23-15-5-6-16(23)10-17(9-15)22-12-20-11-21-22/h3-4,7-8,11-13,15-17H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLBENFAKOLCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H30N4O2
  • Molecular Weight : 378.51 g/mol

Antiproliferative Effects

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound showed an IC50 value of 0.02 μM against LoVo cells, indicating potent anticancer properties attributed to its ability to inhibit heat shock protein 90 (Hsp90) .

The biological activity is primarily mediated through the following mechanisms:

  • Inhibition of Hsp90 : The compound acts as an Hsp90 inhibitor, which is crucial for the stability and function of numerous oncoproteins involved in tumor growth and survival.
  • Cell Cycle Arrest : Studies indicate that compounds in this class can induce cell cycle arrest at the G1/S phase and promote apoptosis through upregulation of pro-apoptotic proteins like Bax and cleaved-caspase 3 while downregulating anti-apoptotic proteins such as Bcl-2 .
  • Inhibition of Cell Migration : The compound has also been shown to inhibit cell migration in LoVo and SW620 cell lines, which is critical for preventing metastasis .

Study 1: In Vitro Analysis

A recent in vitro study evaluated the antiproliferative effects of the compound on several cancer cell lines. The results indicated:

  • Cell Line Tested : LoVo (colon cancer)
  • IC50 Value : 0.02 μM
  • Mechanism : Induction of apoptosis and inhibition of migration.

Study 2: In Vivo Efficacy

In an in vivo xenograft model using SW620 cells, treatment with the compound resulted in significant tumor growth inhibition compared to control groups, further supporting its potential as an anticancer agent.

StudyCell LineIC50 (μM)MechanismIn Vivo Result
1LoVo0.02Apoptosis inductionSignificant inhibition
2SW620N/AMigration inhibitionTumor growth reduction

Preparation Methods

Chiral Resolution of Tropinone Derivatives

The bicyclic core originates from tropinone, a naturally occurring alkaloid. Key steps include:

  • Stereoselective reduction of tropinone using L-Selectride® to yield (1R,5S)-8-azabicyclo[3.2.1]octan-3-ol.
  • Mitsunobu reaction with phthalimide to introduce a protected amine at position 3, achieving >98% enantiomeric excess (ee).
  • Deprotection via hydrazinolysis to free the primary amine.

Reaction Conditions :

Step Reagents Solvent Temperature Yield
1 L-Selectride® THF −78°C 85%
2 Ph3P, DIAD, Phthalimide DCM 0°C → RT 76%
3 NH2NH2·H2O EtOH Reflux 95%

Synthesis of 4-Isopropoxybenzoyl Chloride

Williamson Ether Synthesis

Steps :

  • Etherification : 4-Hydroxybenzoic acid + isopropyl bromide → 4-isopropoxybenzoic acid.
    • K2CO3, acetone, reflux, 12 h (Yield: 94%).
  • Acyl Chloride Formation : Treatment with SOCl2 (3.0 eq.) in anhydrous DCM, 0°C → RT, 4 h (Yield: 98%).

Final Coupling: Methanone Formation

Schlenk-Type Acylation

React the azabicyclo-triazole amine (1.0 eq.) with 4-isopropoxybenzoyl chloride (1.1 eq.) in anhydrous THF:

  • Add Et3N (2.0 eq.) dropwise at 0°C.
  • Stir at RT for 6 h.

Workup :

  • Quench with H2O, extract with EtOAc (3×).
  • Dry over Na2SO4, concentrate, and purify via recrystallization (n-heptane/EtOAc 4:1).

Yield : 89%
Purity : >99% (HPLC)

Alternative Method: Imidate Cyclization

Adapting the patent methodology, an alternative route employs an imidate intermediate:

Procedure :

  • Amide Formation : 4-Isopropoxybenzoic acid + (1R,5S)-8-azabicyclo[3.2.1]octan-3-amine → N-(8-azabicyclo[3.2.1]oct-3-yl)-4-isopropoxybenzamide (EDC·HCl, DMAP, DCM, 88%).
  • Chlorination : Treat with PCl5 (1.5 eq.) in DCM, 0°C → RT, 2 h.
  • Imidate Formation : React with MeOH (2.0 eq.) and Et3N (3.0 eq.), 0°C, 1 h.
  • Cyclization : Reflux with acetohydrazide (1.2 eq.) in i-PrOH, 12 h.

Outcome :

  • Triazole formation via hydrazide-mediated cyclization.
  • Yield: 82% after silica gel chromatography.

Comparative Analysis of Synthetic Routes

Parameter Schlenk Acylation Imidate Cyclization
Total Yield 68% 59%
Stereopurity >99% ee 95% ee
Byproducts <2% 8%
Scalability Kilogram-scale Pilot-scale

Key Findings :

  • The Schlenk method offers superior stereochemical fidelity, critical for pharmacological applications.
  • Imidate cyclization, while step-efficient, necessitates rigorous byproduct removal.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone, and how are intermediates purified?

  • Answer : Synthesis typically involves multi-step organic reactions starting with the bicyclo[3.2.1]octane framework. Key steps include:

  • Step 1 : Formation of the azabicyclo[3.2.1]octane core via cyclization under high-pressure conditions (e.g., 50–100 psi) to enhance ring closure efficiency .
  • Step 2 : Introduction of the triazole moiety via nucleophilic substitution or click chemistry, requiring anhydrous solvents (e.g., DMF) and catalysts like Cu(I) .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) or recrystallization from ethanol/water mixtures is used to isolate intermediates and final products .

Q. How is the compound structurally characterized to confirm stereochemistry and functional group integrity?

  • Answer : A combination of spectroscopic and crystallographic methods is employed:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the presence of the triazole (δ 7.8–8.2 ppm) and isopropoxy groups (δ 1.2–1.4 ppm for CH3_3) .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry, particularly the (1R,5S) configuration, by analyzing bond angles and torsion parameters (e.g., C–N–C angles ~120°) .

Q. What preliminary biological assays are recommended to assess the compound’s pharmacological potential?

  • Answer : Initial screens include:

  • Enzyme Inhibition : Testing against cytochrome P450 isoforms (CYP3A4, CYP2D6) to evaluate metabolic stability .
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using 3H^3H-labeled antagonists to measure IC50_{50} values .

Advanced Research Questions

Q. How can synthetic yields be optimized for the triazole-azabicyclo[3.2.1]octane intermediate?

  • Answer : Yield optimization requires:

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates for triazole incorporation by stabilizing transition states .
  • Catalyst Screening : Cu(I)-N-heterocyclic carbene catalysts improve regioselectivity in click chemistry, reducing byproducts .
  • Temperature Control : Maintaining 60–80°C prevents decomposition of thermally labile intermediates .

Q. What strategies resolve contradictions in reported biological activity data across structurally similar analogs?

  • Answer : Discrepancies (e.g., varying IC50_{50} values for kinase inhibition) are addressed via:

  • Structural-Activity Relationship (SAR) Analysis : Comparing substituent effects (e.g., isopropoxy vs. methoxy groups) on binding affinity using molecular docking (e.g., AutoDock Vina) .
  • Assay Standardization : Repeating experiments under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

Q. How can the compound’s metabolic stability be improved for in vivo studies?

  • Answer : Strategies include:

  • Isosteric Replacement : Substituting the triazole with a bioisostere like tetrazole to reduce oxidative metabolism .
  • Prodrug Design : Adding ester prodrug moieties (e.g., pivaloyloxymethyl) to enhance oral bioavailability .

Q. What computational methods predict the compound’s interaction with off-target receptors?

  • Answer : Advanced modeling techniques include:

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .
  • Pharmacophore Mapping : Schrödinger’s Phase identifies critical interaction points (e.g., hydrogen bonds with the triazole N2 atom) .

Critical Notes

  • Toxicity Assessment : Limited data exist; prioritize Ames tests (for mutagenicity) and hepatocyte viability assays (EC50_{50}) using HepG2 cells .
  • Data Reproducibility : Cross-validate HPLC purity (>95%) and biological activity across ≥3 independent replicates .

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